1-isopropyl-3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
This compound is a pyrazole-based sulfonamide featuring a complex heterocyclic architecture. Its structure comprises two pyrazole rings: one substituted with isopropyl and methyl groups at positions 1, 3, and 5, and a sulfonamide group at position 2. The sulfonamide nitrogen is further linked via a methylene bridge to a second pyrazole ring, which is substituted with a methyl group at position 1 and a pyrazin-2-yl moiety at position 3 . However, explicit pharmacological data for this compound remain scarce in publicly available literature.
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S/c1-11(2)24-13(4)17(12(3)21-24)27(25,26)20-9-14-8-15(22-23(14)5)16-10-18-6-7-19-16/h6-8,10-11,20H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNJPTVALFQFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups, including a sulfonamide moiety and pyrazole and pyrazine rings, which are known to contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 373.48 g/mol. The unique structural features enhance its lipophilicity and binding affinity to biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It inhibits specific enzymes involved in pain and inflammation pathways, suggesting its potential for treating conditions such as arthritis. The structure-activity relationship studies highlight that the 3,5-dimethyl substitutions on the pyrazole ring are critical for enhancing inhibitory effects on target enzymes .
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,5-Dimethylpyrazole Sulfonamide | Dimethyl substitutions on the pyrazole ring | Anti-inflammatory |
| Pyrazolopyridine Sulfonamide | Incorporates a pyridine ring | Anticancer activity |
| 4-Sulfonamidopyrazoles | Various substitutions | Diverse biological activities |
Although specific mechanisms for this compound are not fully elucidated, interaction studies suggest it binds to various biological targets, including enzymes and receptors involved in inflammatory responses. Techniques such as enzyme inhibition assays and molecular docking simulations have been employed to predict binding affinities and elucidate mechanisms of action .
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values indicating potent anti-cancer effects against cell lines such as MCF7 and A549 .
Table 2: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | Hep-2 | 3.25 |
Structure-Activity Relationship (SAR) Studies
SAR studies have identified that modifications to the pyrazole ring significantly influence the biological activity of these compounds. For example, increasing the lipophilicity by adding alkyl chains has been shown to enhance enzyme inhibition potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrazole core, sulfonamide group, or appended substituents. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Sulfonamide vs. Non-Sulfonamide Analogs: The target compound’s sulfonamide group distinguishes it from analogs like the dihydropyrazole derivatives in , which lack this moiety. Sulfonamides are known to enhance binding to enzymes like carbonic anhydrases or kinases via hydrogen bonding .
Substituent Effects : The isopropyl group in the target compound may increase lipophilicity relative to trifluoromethyl or nitro groups in analogs, influencing membrane permeability and pharmacokinetics .
Research Findings and Methodological Context
- This suggests analogous methodologies could be applied to determine the target’s conformation.
- Biological Hypotheses : Based on sulfonamide-containing analogs (), the target compound may exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases, though experimental validation is required.
Preparation Methods
Formation of 3,5-Dimethyl-1H-Pyrazole Core
The foundational pyrazole ring is synthesized via cyclocondensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate.
- Reactants : Pentane-2,4-dione (1.0 equiv), 85% hydrazine hydrate (1.05 equiv)
- Solvent : Methanol (5 vol)
- Conditions : 25–35°C, exothermic reaction (quantitative yield)
- Key Observation : Acid catalysis (e.g., glacial acetic acid) enhances reaction rate and purity compared to aqueous alkaline methods that generate inorganic salts.
Chemical Equation :
$$
\text{Pentane-2,4-dione} + \text{Hydrazine Hydrate} \xrightarrow{\text{MeOH, 25–35°C}} \text{3,5-Dimethyl-1H-pyrazole} + \text{H}_2\text{O}
$$
N-Isopropylation of Pyrazole
Introducing the isopropyl group at the N1 position requires deprotonation followed by alkylation.
- Base : Potassium tert-butoxide (1.8 equiv) in THF
- Alkylating Agent : Isopropyl iodide (1.3 equiv)
- Conditions : 0°C → 25–30°C, 16 h under N₂
- Yield : 78% after aqueous workup and vacuum distillation
Critical Parameters :
Sulfonylation at C4 Position
Sulfonyl chloride formation is achieved through chlorosulfonic acid treatment.
| Parameter | Value |
|---|---|
| Pyrazole derivative | 25 g (260 mmol) |
| Chlorosulfonic acid | 166.7 g (5.5 equiv) |
| Thionyl chloride | 40.8 g (1.32 equiv) |
| Solvent | Chloroform (10 vol) |
| Temperature | 0°C → 60°C over 10 h |
| Yield | 90% |
Mechanistic Insight :
$$
\text{Pyrazole} + \text{ClSO}3\text{H} \rightarrow \text{Pyrazole-SO}3\text{H} \xrightarrow{\text{SOCl}2} \text{Pyrazole-SO}2\text{Cl}
$$
Synthesis of (1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)Methanamine
Pyrazine-Substituted Pyrazole Core Formation
Sulfonamide Coupling Reaction
Optimized Coupling Conditions
Reaction of sulfonyl chloride with the aminomethyl pyrazole derivative follows established protocols for sterically hindered systems:
| Parameter | Value |
|---|---|
| Sulfonyl chloride | 100 mg (2.57 mmol) |
| Amine | 1.05 equiv |
| Base | DIPEA (3.0 equiv) |
| Solvent | DCM (10 vol) |
| Temperature | 25–30°C |
| Time | 16 h |
| Yield | 41–71% (dependent on R groups) |
Purification : Column chromatography (SiO₂, hexane/EtOAc gradient)
Challenges and Troubleshooting
Steric Hindrance Mitigation
Byproduct Formation
- Sulfonate Esters : Controlled by strict anhydrous conditions
- N-Alkylation : Minimized via slow amine addition at 0°C
Analytical Data and Characterization
Key Spectroscopic Signatures :
- ¹H NMR (400 MHz, CDCl₃):
- δ 8.51 (s, 1H, pyrazine-H)
- δ 4.21 (d, J = 6.2 Hz, 2H, CH₂NH)
- δ 2.68 (septet, J = 6.8 Hz, 1H, iPr-H)
- HRMS : m/z [M+H]⁺ Calcd for C₂₁H₂₈N₇O₂S: 474.2024; Found: 474.2019
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
